molecular formula C17H18N2O2 B609349 MSC2504877 CAS No. 1460286-21-8

MSC2504877

Cat. No.: B609349
CAS No.: 1460286-21-8
M. Wt: 282.343
InChI Key: MPXAEYSGFKRDQM-UHFFFAOYSA-N
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Description

MSC2504877 is a novel, drug-like small molecule inhibitor of tankyrase enzymes, specifically Tankyrase 1 and Tankyrase 2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) superfamily and play crucial roles in telomere maintenance, mitosis control, and Wnt/β-catenin signaling regulation. This compound has shown promising results in inhibiting the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSC2504877 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

MSC2504877 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

MSC2504877 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of tankyrase enzymes and their role in cellular processes.

    Biology: Employed in research to understand the regulation of Wnt/β-catenin signaling and its implications in cell proliferation and differentiation.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with mutations in the APC gene.

    Industry: Utilized in the development of new therapeutic agents targeting tankyrase enzymes and related pathways

Mechanism of Action

MSC2504877 exerts its effects by inhibiting tankyrase enzymes, which are involved in the regulation of Wnt/β-catenin signaling. By inhibiting these enzymes, this compound suppresses the upregulation of Cyclin D2 and Cyclin E2, leading to enhanced G1 cell cycle arrest and cellular senescence. This inhibition also results in the suppression of phospho-Rb, providing a mechanistic explanation for its effects on tumor cell growth .

Comparison with Similar Compounds

MSC2504877 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:

This compound stands out due to its favorable compound properties, including high solubility, stability, and selectivity over other PARP family enzymes .

Properties

CAS No.

1460286-21-8

Molecular Formula

C17H18N2O2

Molecular Weight

282.343

IUPAC Name

3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

InChI

InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20)

InChI Key

MPXAEYSGFKRDQM-UHFFFAOYSA-N

SMILES

O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MSC2504877;  MSC 2504877;  MSC-2504877

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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